What is the chemical structure of Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide
What is the chemical structure of Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide
An In-Depth Technical Guide to Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide (LiHFDF)
Prepared for: Researchers, Scientists, and Chemical Development Professionals
Executive Summary
Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide, hereafter referred to as LiHFDF, is an advanced, cyclic fluorinated lithium salt that has emerged as a compound of significant interest, primarily in the field of electrochemical energy storage. Its unique molecular structure imparts exceptional thermal stability and desirable electrochemical properties, positioning it as a high-performance alternative to conventional lithium salts like LiPF₆. This guide provides a comprehensive overview of LiHFDF, including its chemical structure, physicochemical properties, a plausible synthetic pathway, and its mechanism of action as a critical electrolyte component in next-generation lithium batteries. The primary focus is on its ability to form stable, protective interphases on electrode surfaces, thereby enhancing battery cycle life, safety, and performance.
Chemical Identity and Physicochemical Properties
LiHFDF is characterized by a six-membered dithiazine ring structure, heavily fluorinated on the propane backbone. This high degree of fluorination is central to its chemical inertness and electrochemical stability. The negative charge is delocalized over the sulfonimide group, creating a large, weakly coordinating anion that facilitates Li⁺ ion mobility.
Molecular Structure
The chemical structure of the 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide anion is depicted below. The lithium cation (Li⁺) associates with the negatively charged nitrogen atom of the sulfonimide group.
Caption: 2D structure of Lithium 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide.
Core Properties
A summary of the key identifiers and physical properties for LiHFDF is provided below.
| Property | Value | Source(s) |
| CAS Number | 189217-62-7 | [1][2][3] |
| Molecular Formula | C₃F₆LiNO₄S₂ | [2][4][5] |
| Molecular Weight | ~299.10 g/mol | [2][3][5] |
| Appearance | White to off-white crystalline powder | [6] |
| Purity | Typically >98.0% | [4] |
| Key Synonyms | 4,4,5,5,6,6-Hexafluoroperhydro-1,3,2-dithiazine 1,1,3,3-Tetraoxide Lithium Salt | [2][4][6] |
| Storage Conditions | Refrigerated, store under inert gas | |
| Hazards | Causes skin and serious eye irritation (H315, H319) | [7] |
Mechanism of Action in Electrochemical Systems
The primary application of LiHFDF is as an electrolyte additive or co-salt in lithium-ion and lithium-sulfur batteries.[1] Its efficacy stems from its preferential decomposition on the electrode surfaces to form a robust and ionically conductive protective layer known as the Solid Electrolyte Interphase (SEI) on the anode and the Cathode Electrolyte Interphase (CEI) on the cathode.
Causality of Performance Enhancement: Unlike traditional salts like LiPF₆, which can generate harmful HF upon hydrolysis, the decomposition products of the LiHFDF anion are engineered to be beneficial. The fluorinated propane backbone of the anion facilitates the formation of a dense, stable, and Lithium Fluoride (LiF)-rich interphase.[8] LiF is an excellent electronic insulator but a good Li⁺ conductor, which is ideal for an SEI/CEI component. This stable layer physically blocks the electrolyte from further decomposition on the reactive electrode surface, prevents the dissolution of transition metals from the cathode, and suppresses the growth of lithium dendrites on the anode.[1][8]
Caption: LiHFDF mechanism for forming a protective SEI/CEI layer.
Representative Synthesis and Purification
While proprietary industrial synthesis routes are common, a plausible and scientifically sound pathway for producing cyclic fluorinated sulfonimides can be extrapolated from academic literature.[9][10][11] A general, multi-step approach is outlined below, which leverages common reactions in organofluorine chemistry.
Disclaimer: This protocol is a representative example based on the synthesis of analogous compounds and should be adapted and optimized under controlled laboratory conditions by trained personnel.
Conceptual Synthesis Workflow
The synthesis can be envisioned as a three-stage process: (1) formation of the fluorinated disulfonyl precursor, (2) cyclization to form the imide ring, and (3) lithiation to yield the final salt.
Caption: Conceptual workflow for the synthesis of LiHFDF.
Step-by-Step Protocol
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Synthesis of 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonyl Fluoride: A potential starting point is the electrochemical fluorination (ECF) or direct fluorination of a suitable hydrocarbon precursor containing two sulfur moieties. An alternative, analogous to literature methods, involves the Kolbe electrolysis of a precursor like 2,2,3,3-tetrafluoro-3-(fluorosulfonyl)propanoic acid to form the dimeric 1,1,2,2,3,3-hexafluoropropane-1,3-disulfonyl fluoride.[9][11] This step is critical for establishing the perfluorinated backbone.
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Formation of the Sulfonimide Ring: The resulting disulfonyl fluoride/chloride is reacted with a nitrogen source. A common method involves reacting the precursor with benzylamine, followed by further reaction and subsequent debenzylation to yield the free imide.[10][12] A more direct route involves controlled reaction with ammonia or silylated ammonia derivatives under anhydrous conditions to induce cyclization, forming the 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide in its acidic (H⁺) form.
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Lithiation: The acidic imide is carefully neutralized with a high-purity lithium base, such as lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃), in a suitable solvent (e.g., deionized water or acetonitrile). The reaction is typically carried out at room temperature with stirring until the pH is neutral.
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Reaction: HHFDF + LiOH → LiHFDF + H₂O
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Purification and Drying: The resulting LiHFDF salt is isolated by removing the solvent under reduced pressure. The crude product is then purified, typically by recrystallization from a solvent mixture (e.g., acetonitrile/toluene). It is critical to wash the final product with a non-polar solvent to remove any organic impurities and then dry it extensively under high vacuum at an elevated temperature (e.g., 80-120°C) for 24-48 hours to remove all traces of water. The hygroscopic nature of the salt necessitates that all handling and packaging be performed in an inert atmosphere (e.g., an argon-filled glovebox).
Analytical Characterization
To ensure the purity and identity of synthesized LiHFDF, a suite of analytical techniques is employed. These methods validate the structure and quantify impurities that could be detrimental to electrochemical performance.
| Technique | Purpose | Expected Observations |
| NMR Spectroscopy | Structural confirmation and purity assessment. | ¹⁹F NMR: Characteristic shifts and coupling constants for the CF₂ groups. ⁷Li NMR: A single resonance confirming the lithium salt. ¹H NMR: Absence of proton signals confirms purity. |
| FTIR Spectroscopy | Functional group identification. | Strong absorbances corresponding to S=O (sulfone), C-F, and S-N-S vibrations. |
| Mass Spectrometry | Molecular weight confirmation. | Detection of the [C₃F₆NO₄S₂]⁻ anion at the expected m/z ratio. |
| Ion Chromatography | Quantification of anionic impurities. | Measurement of chloride, fluoride, and sulfate impurities, which should be at ppm levels. |
| Karl Fischer Titration | Quantification of water content. | Water content should be <20 ppm for battery-grade material. |
| Elemental Analysis | Confirmation of elemental composition. | Measured percentages of C, F, N, S should match theoretical values. |
Applications and Future Outlook
The primary and most well-documented application for LiHFDF is in high-performance lithium batteries.[1][8]
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Lithium-Sulfur (Li-S) Batteries: LiHFDF is particularly effective in Li-S cells, where it helps to suppress the "polysulfide shuttle" effect by creating a robust barrier on the anode, in addition to preventing dendrite growth.[1]
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High-Voltage Lithium-Ion Batteries: Its high anodic stability makes it a promising candidate for high-voltage (>4.3 V) cathode materials, where traditional electrolytes decompose. It forms a stable CEI that mitigates transition metal dissolution and structural degradation of the cathode.[8]
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Specialty Chemical Synthesis: While not a primary application, the unique properties of the HFDF⁻ anion could be explored in other domains. For professionals in drug development and organic synthesis, it could potentially serve as a novel phase-transfer catalyst or as a component of a highly stable ionic liquid for specialized reactions, although such applications are not yet widely reported.
The future for LiHFDF and related fluorinated salts is bright. As the demand for higher energy density and safer batteries intensifies, the role of advanced electrolyte engineering will become even more critical. Further research will likely focus on optimizing synthetic routes to lower costs and exploring its use in solid-state battery technologies.
Safety, Handling, and Storage Protocol
LiHFDF is an irritant and is hygroscopic. Strict adherence to safety protocols is mandatory.
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Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Ventilation: Handle only inside a certified chemical fume hood or in an inert-atmosphere glovebox to avoid inhalation of fine particles.
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Dispensing: When weighing and transferring the solid, use anti-static tools and equipment to prevent ignition from static discharge. Avoid creating dust.
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Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area. For long-term stability and to maintain low water content, storage inside an argon-filled glovebox or a desiccator with a high-quality desiccant is required. Keep away from water and strong oxidizing agents.
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Spill Response: In case of a spill, isolate the area. Do not use water. Carefully sweep up the solid material using non-sparking tools and place it into a designated, labeled waste container.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin: Remove contaminated clothing. Wash skin thoroughly with soap and plenty of water. If irritation occurs, seek medical attention.[7]
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Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
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References
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Huang, M., et al. (2018). Fluorinated Aryl Sulfonimide Tagged (FAST) salts: modular synthesis and structure–property relationships for battery applications. Energy & Environmental Science, 11, 1326-1335. Available at: [Link]
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- Pure Synth. (n.d.). Lithium 112233-Hexafluoropropane-13-Disulfonimide 98.0%.
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- BATTERIETAGUNG 2023. Optimized synthesis of cyclic fluorinated sulfonylimide lithium salts to suppress aluminum corrosion in lithium-ion batteries.
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Gassin, P. M., et al. (2008). Efficient preparation of new fluorinated lithium and ammonium sulfonimides. PubMed. Available at: [Link]
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Huang, M., et al. (2018). Fluorinated Aryl Sulfonimide Tagged (FAST) salts: modular synthesis and structure. DSpace@MIT. Available at: [Link]
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Wang, J., et al. (2025). Non-corrosive asymmetric fluorinated aryl sulfonimide lithium salt for high-temperature and high-voltage lithium metal batteries. PMC. Available at: [Link]
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Gassin, P. M., et al. (2008). Efficient Preparation of New Fluorinated Lithium and Ammonium Sulfonimides. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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ResearchGate. (n.d.). Optimized synthesis of cyclic fluorinated sulfonylimide lithium salts to suppress aluminum corrosion in lithium-ion batteries. Available at: [Link]
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ResearchGate. (n.d.). Complexes of bis[(perfluoroalkyl)sulfonyl]imides and their catalytic applications. Available at: [Link]
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ResearchGate. (n.d.). One-Pot Synthesis of Fluoroalkanesulfonyl Substituted Amidines from Ketone, Amine and Fluoroalkanesulfonyl Azides in Mild Conditions. Available at: [Link]
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Ghorab, M. M., et al. (2017). Synthesis and biological evaluation of cyclic imides incorporating benzenesulfonamide moieties as carbonic anhydrase I, II, IV and IX inhibitors. PubMed. Available at: [Link]
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Technology Networks. (n.d.). A Mild Protocol for Parallel Solution Phase Synthesis of Cyclic Imides. Available at: [Link]
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Beilstein Journals. (2015). Radical-mediated dehydrative preparation of cyclic imides using (NH4)2S2O8–DMSO: application to the synthesis of vernakalant. Available at: [Link]
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